molecular formula C19H28N4O2 B4536332 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-ethoxypropyl)urea

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-ethoxypropyl)urea

Cat. No. B4536332
M. Wt: 344.5 g/mol
InChI Key: GXYZGMOQGKGWSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related urea compounds often involves multi-step chemical reactions, starting from specific precursors and utilizing catalysts or reagents to promote the desired transformations. For instance, a compound closely related to our chemical of interest, "N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea", was synthesized via the reaction of desmethyl precursors with methyl iodide, yielding the target molecule with a specific radiochemical yield, indicating the complexity and precision required in such synthetic processes (Vasdev et al., 2005).

Molecular Structure Analysis

The molecular structure of urea derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea was characterized by X-ray crystallography, NMR, MS, and IR techniques, revealing a planar structure due to intramolecular hydrogen bonding, which is crucial for understanding the molecular geometry and potential reactivity of such compounds (Xin-jian Song et al., 2008).

Chemical Reactions and Properties

The reactivity of urea derivatives towards various chemical agents and conditions can provide insights into their chemical properties and potential applications. The synthesis of deuterium-labeled "1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea" demonstrated the compound's potential for pharmacokinetic studies, indicating its reactivity and stability under synthetic conditions (Liang et al., 2020).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. Studies on compounds like "N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea" provide valuable data on their physical characteristics, which can influence their use in chemical syntheses and pharmaceutical formulations (Lough et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for forming derivatives, are essential aspects of urea derivatives' study. For instance, the design and synthesis of "1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives" explored their potential as HIV-1 reverse transcriptase inhibitors, highlighting the significance of chemical modifications on biological activity (Sakakibara et al., 2015).

Scientific Research Applications

Synthesis and Derivative Formation

The chemical compound has been utilized as a precursor in the synthesis of complex heterocyclic compounds. For instance, pyrimidine derivatives and related compounds have been synthesized from pyrazole derivatives, showcasing a method for creating pyrazolylurea derivatives and their subsequent transformation into pyrazolo[3,4-d]pyrimidines. These processes are critical for developing new materials with potential applications in various domains, including medicinal chemistry and material science (Senda Shigeo et al., 1972).

Corrosion Inhibition

The compound's derivatives have been studied for their potential as corrosion inhibitors. A theoretical study on bipyrazolic-type organic compounds, including those similar in structure to the specified compound, demonstrated their effectiveness in preventing corrosion of metals. These findings suggest applications in industries where metal preservation is crucial (Hengliang Wang et al., 2006).

Molecular Properties and Theoretical Studies

Theoretical investigations into the molecular structure, vibrational spectra, and electronic properties of related compounds have been conducted to understand better their reactivity and stability. Such studies are foundational for designing new molecules with tailored properties for specific applications, such as pharmaceuticals, catalysts, or materials (E. Al-Abdullah et al., 2014).

Biological Evaluation

Although direct applications in biological systems were excluded from this query, it's worth noting that derivatives of similar compounds have been synthesized and evaluated for their biological activities, such as anticancer properties. This highlights the broader impact of research on such compounds, extending beyond their chemical properties to potential therapeutic applications (Khaled R. A. Abdellatif et al., 2014).

properties

IUPAC Name

1-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-(3-ethoxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-5-25-12-6-11-20-19(24)21-18-15(3)22-23(16(18)4)13-17-9-7-14(2)8-10-17/h7-10H,5-6,11-13H2,1-4H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYZGMOQGKGWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)NC1=C(N(N=C1C)CC2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-(3-ethoxypropyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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